molecular formula C13H22N2O B14678227 2,6-Bis-dimethylaminomethyl-4-methylphenol CAS No. 32857-11-7

2,6-Bis-dimethylaminomethyl-4-methylphenol

Cat. No.: B14678227
CAS No.: 32857-11-7
M. Wt: 222.33 g/mol
InChI Key: RQZGJWFANCGCHS-UHFFFAOYSA-N
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Description

2,6-Bis-dimethylaminomethyl-4-methylphenol is a hindered phenolic compound known for its antioxidant properties. It is commonly used to stabilize lubricant oils and other industrial products. The compound’s structure includes two dimethylaminomethyl groups and a methyl group attached to a phenol ring, which contributes to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Bis-dimethylaminomethyl-4-methylphenol typically involves the reaction of 2,6-di-tert-butylphenol with formaldehyde and dimethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors and continuous processing techniques. The reaction parameters are optimized to maximize yield and minimize by-products. The use of automated systems ensures consistent quality and efficiency in production .

Chemical Reactions Analysis

Types of Reactions

2,6-Bis-dimethylaminomethyl-4-methylphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,6-Bis-dimethylaminomethyl-4-methylphenol has a wide range of applications in scientific research:

Mechanism of Action

The antioxidant properties of 2,6-Bis-dimethylaminomethyl-4-methylphenol are attributed to its ability to donate hydrogen atoms and neutralize free radicals. The phenolic group plays a crucial role in this process by stabilizing the free radicals formed during oxidation. The dimethylaminomethyl groups enhance the compound’s solubility and reactivity, making it an effective antioxidant .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Bis-dimethylaminomethyl-4-methylphenol stands out due to its unique combination of dimethylaminomethyl groups and a phenolic ring. This structure provides enhanced solubility, reactivity, and antioxidant properties compared to other similar compounds. Its ability to stabilize free radicals and prevent oxidative degradation makes it a valuable compound in various applications .

Properties

CAS No.

32857-11-7

Molecular Formula

C13H22N2O

Molecular Weight

222.33 g/mol

IUPAC Name

2,6-bis[(dimethylamino)methyl]-4-methylphenol

InChI

InChI=1S/C13H22N2O/c1-10-6-11(8-14(2)3)13(16)12(7-10)9-15(4)5/h6-7,16H,8-9H2,1-5H3

InChI Key

RQZGJWFANCGCHS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)CN(C)C)O)CN(C)C

Origin of Product

United States

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